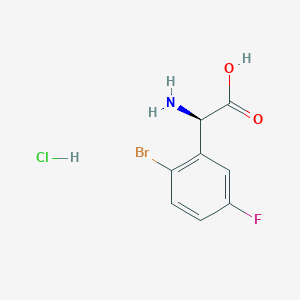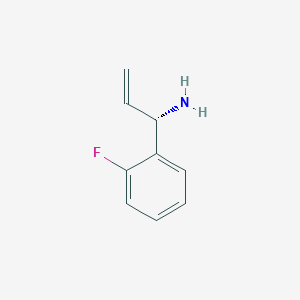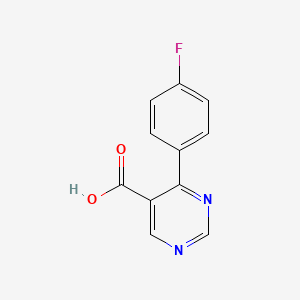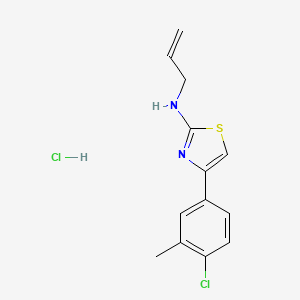![molecular formula C12H20F2N2O2 B13057559 tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)
tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound with the molecular formula C12H20F2N2O2. This compound is characterized by its spirocyclic structure, which includes a tert-butyl ester group, an amino group, and two fluorine atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent to introduce the fluorine atoms. This is followed by the introduction of the amino group through nucleophilic substitution. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
The presence of two fluorine atoms in tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate distinguishes it from similar compounds. These fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and stability. Additionally, the specific arrangement of functional groups in this compound can lead to unique biological activities and applications.
Propriétés
Formule moléculaire |
C12H20F2N2O2 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-11(7-16)4-8(15)12(13,14)5-11/h8H,4-7,15H2,1-3H3 |
Clé InChI |
IVHSOHXUAABZEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CC(C(C2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid](/img/structure/B13057501.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)
![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)

![3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)



![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)

